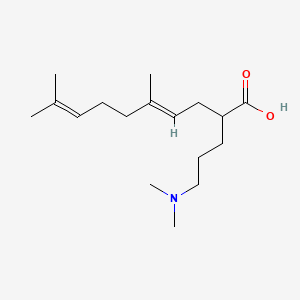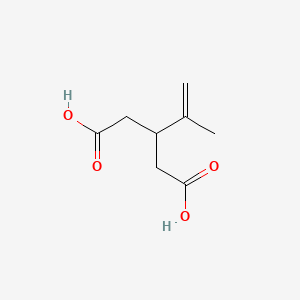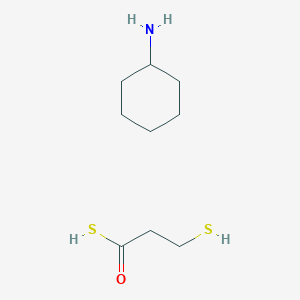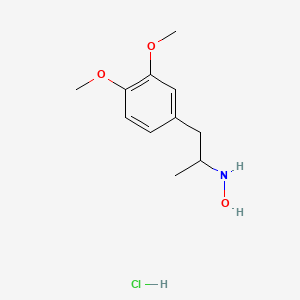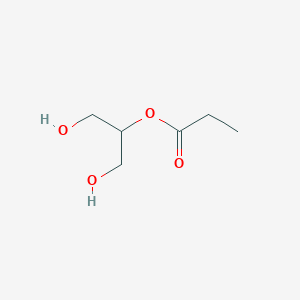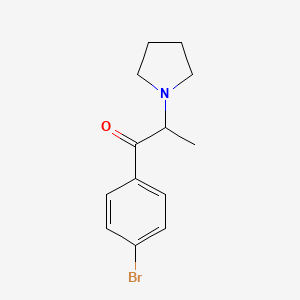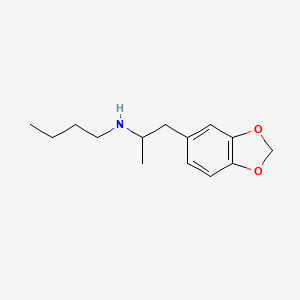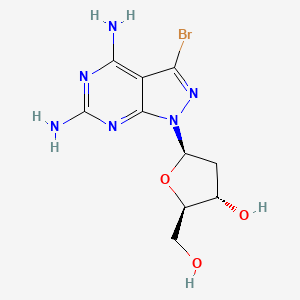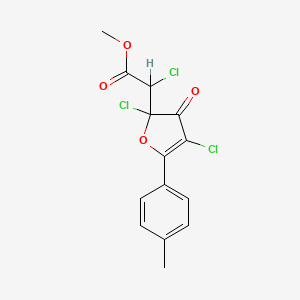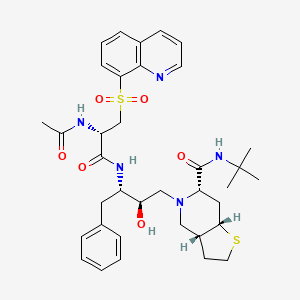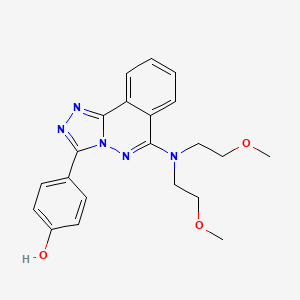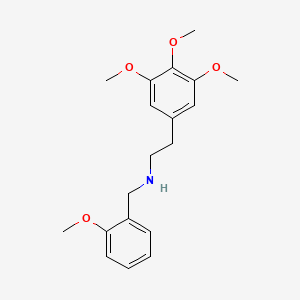
NBOMe-mescaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NBOMe-mescaline, also known as mescaline-NBOMe, is a synthetic substituted phenethylamine. It is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound is known for its potent psychedelic effects, which are primarily mediated through its action on serotonin receptors .
準備方法
Synthetic Routes and Reaction Conditions: NBOMe-mescaline can be synthesized from mescaline and 2-methoxybenzaldehyde via reductive alkylation. This process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride. Alternatively, a direct reaction with sodium triacetoxyborohydride can be used .
Industrial Production Methods: An alternative production method that avoids the need for mescaline as a precursor involves a one-pot reaction using 3,4,5-trimethoxy phenylacetonitrile with lithium aluminium hydride as a reducing agent .
化学反応の分析
Types of Reactions: NBOMe-mescaline undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its potency and activity.
Reduction: Used in the synthesis process to convert imines to amines.
Substitution: Functional groups on the aromatic ring can be substituted to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
科学的研究の応用
NBOMe-mescaline has several applications in scientific research:
Chemistry: Used as a reference compound in the study of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on serotonin receptors and its potential as a tool for studying neurotransmission.
Medicine: Explored for its potential therapeutic effects, although its high potency and risk of adverse effects limit its clinical use.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic analysis.
作用機序
NBOMe-mescaline exerts its effects primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and the characteristic psychedelic effects. The compound’s affinity for the 5-HT2A receptor is higher than that of mescaline, contributing to its increased potency .
類似化合物との比較
NBOMe-mescaline is part of the NBOMe series of compounds, which are known for their high potency and efficacy at serotonin receptors. Similar compounds include:
25I-NBOMe: Known for its high affinity for the 5-HT2A receptor and potent psychedelic effects.
25B-NBOMe: Another potent psychedelic with similar receptor affinity.
25C-NBOMe: Shares similar properties but with slight variations in potency and effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of mescaline with the high potency of the NBOMe series. This combination results in a compound with distinct pharmacological properties and a unique profile of effects .
特性
CAS番号 |
1354632-01-1 |
|---|---|
分子式 |
C19H25NO4 |
分子量 |
331.4 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 |
InChIキー |
USPSMWCGHVXKMN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


